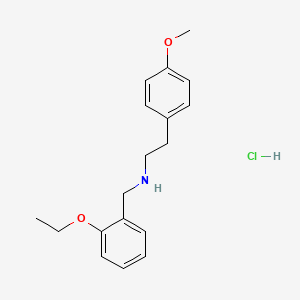
3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile, also known as BTA-EG6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-EG6 is a fluorescent probe that can be used to detect protein-protein interactions, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile works by binding to specific proteins and emitting a fluorescent signal when the proteins interact with each other. This allows researchers to visualize and study protein-protein interactions in real-time.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used safely in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile is its ability to detect protein-protein interactions in living cells, which can provide valuable insights into various biological processes. However, the compound has some limitations, including its relatively low sensitivity and the need for specialized equipment to detect the fluorescent signal.
Orientations Futures
There are several potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile. One area of interest is the development of new fluorescent probes that are more sensitive and can detect protein-protein interactions at lower concentrations. Another potential direction is the use of 3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile in the study of specific biological processes, such as protein folding or cell signaling pathways. Overall, 3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile has the potential to be a valuable tool in scientific research for many years to come.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile involves several steps, including the reaction of 2-aminothiophenol with 2-chloroacrylonitrile to form 2-(2-aminothiophenylthio)acrylonitrile. This compound is then reacted with 1,3-benzodioxole-5-carbaldehyde to form 3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylthio)acrylonitrile has several potential applications in scientific research, particularly in the field of protein-protein interactions. The compound can be used as a fluorescent probe to detect protein-protein interactions in living cells, which can provide valuable insights into various biological processes.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S2/c18-9-12(7-11-5-6-14-15(8-11)21-10-20-14)22-17-19-13-3-1-2-4-16(13)23-17/h1-8H,10H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRYIVZSUBIWIN-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5375058.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5375070.png)

![3-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5375099.png)


![4-[2-(allyloxy)-3,5-dibromobenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B5375109.png)
![N-methyl-N-{2-[(2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5375117.png)
![4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5375122.png)
![2-chloro-4,5-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5375130.png)

![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)